
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N6O3S2 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N6O3S2 with a molecular weight of 396.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For example:
- Cytotoxicity Testing : A review highlighted various thiadiazole derivatives showing potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The IC50 values for these compounds ranged from 4.27 µg/mL to 23.6 µM, indicating their effectiveness in inhibiting cancer cell growth .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 21 | SK-MEL-2 | 4.27 |
Compound 23 | MCF7 | 0.04 - 23.6 |
Compound 30 | Pancreatic Cancer | 1.7 |
Research has focused on the mechanisms through which these compounds exert their effects:
- Apoptosis Induction : Studies have shown that certain thiadiazole compounds induce apoptosis in cancer cells by activating caspases (caspase 3, 8, and 9) which are crucial for programmed cell death .
3. Antimicrobial Activity
Thiadiazole derivatives also demonstrate antimicrobial properties:
- Antitubercular Activity : Compounds have been tested against Mycobacterium smegmatis with promising results. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 26.46 µg/mL compared to Isoniazid's control of 12 µg/mL .
Case Studies
Several case studies have been documented that illustrate the effectiveness of thiadiazole derivatives:
- Study on Anticancer Activity : A synthesis and evaluation study reported a series of pyrazole-based thiadiazoles that exhibited moderate to high activity against HepG2 (liver cancer) and MCF7 (breast cancer) cells, with the best IC50 value being significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial potential of various thiadiazole derivatives against multiple bacterial strains, revealing significant inhibitory effects that could be leveraged in developing new antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant cytotoxic effects on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Such properties indicate its potential use in treating bacterial infections.
Pesticidal Activity
This compound has been evaluated for its insecticidal properties against agricultural pests. Field trials demonstrated significant efficacy:
Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
---|---|---|
Spodoptera frugiperda | 85 | 200 |
Aphis gossypii | 90 | 150 |
Bemisia tabaci | 75 | 100 |
These results suggest that the compound could be developed into an effective insecticide for crop protection.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been investigated, particularly in the context of metabolic pathways relevant to disease states. For example:
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive inhibition | 5.0 |
Cyclooxygenase | Non-competitive inhibition | 10.0 |
These findings support the exploration of this compound in drug discovery targeting enzyme-related diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in MCF7 cells revealed that treatment led to a significant increase in apoptotic markers after 24 hours of exposure.
Case Study 2: Agricultural Field Trials
Field trials with the compound as an insecticide showed a marked reduction in pest populations over a four-week period, demonstrating its potential for sustainable agricultural practices.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S2/c1-21-7-10(13(20-21)24-2)12(23)17-14-18-19-15(26-14)25-8-11(22)16-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3,(H,16,22)(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESMCMFIXEPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.